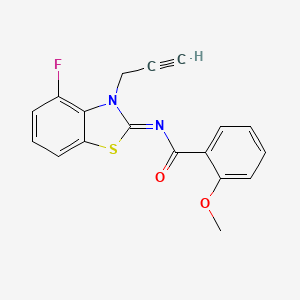

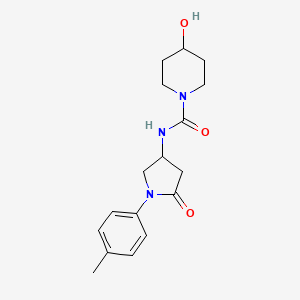

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a chemical entity that appears to be a derivative of the 1,2,3,4-tetrahydroquinoline class. This class of compounds is known for its potential biological activity and is often explored for pharmaceutical applications. The specific compound is not directly mentioned in the provided papers, but its structure suggests it is related to the 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones discussed in the papers.

Synthesis Analysis

The synthesis of related compounds, such as 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, has been achieved through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Another method reported involves starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates, with a third strategy using an N-protected 2-(3-bromomethyl-1,4-dimethoxynaphth-2-yl)ethylamine . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and protecting groups used in the final steps.

Molecular Structure Analysis

The molecular structure of the compound would likely feature a tetrahydroquinoline core with a 2-oxo substituent and an isobutyl group at the 1-position. The 6-position of the tetrahydroquinoline would be linked to a 3-methylbenzamide moiety. The structure of related 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones synthesized in the studies provides a foundation for understanding the steric and electronic properties that might influence the behavior of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the reactions of similar tetrahydroquinoline derivatives typically involve modifications at available reactive sites. For instance, the N-position is often involved in the formation of various amide or substituted amide groups, while the tetrahydroquinoline moiety can undergo electrophilic substitutions depending on the nature of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the 2-oxo group and the amide linkage would affect its polarity, solubility, and potential for hydrogen bonding. The tetrahydroquinoline core may impart rigidity to the molecule, influencing its conformational stability. The exact properties would need to be determined experimentally, but insights can be drawn from the behavior of similar compounds described in the literature .

科学的研究の応用

Cellular Proliferation in Tumors

A study evaluated the safety and feasibility of using a cellular proliferative marker, closely related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide, for imaging tumor proliferation via PET in patients with newly diagnosed malignant neoplasms. This research highlighted the compound's potential for evaluating the proliferative status of solid tumors, showing a significant correlation between the compound's uptake and Ki-67, a marker for proliferation, in various cancers (Dehdashti et al., 2013).

Vesicular Monoamine Transporter 2 Imaging

Another study investigated the biodistribution and radiation dosimetry of a novel vesicular monoamine transporter 2 (VMAT2) imaging agent, suggesting its safety and appropriate distribution for imaging VMAT2 sites in humans. This research opens avenues for using related compounds in neurodegenerative diseases and psychiatric disorders (Kun-Ju Lin et al., 2010).

Mast Cell-Mediated Allergic Inflammation

Research on SG-HQ2, a synthetic analogue of gallic acid and structurally related to the compound , demonstrated its effectiveness in inhibiting mast cell-mediated allergic inflammation. This study suggests potential therapeutic applications of similar compounds in treating allergic inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).

Parkinson's Disease

Studies on tetrahydroisoquinolines, which share structural similarities, have explored their role in Parkinson's disease (PD). Research suggests that the N-methylation of these compounds might be linked to the pathogenesis of PD, with higher levels of N-methylated tetrahydroisoquinolines observed in parkinsonian patients. This indicates a potential role for compounds like this compound in studying or treating PD (Matsubara et al., 2002).

特性

IUPAC Name |

3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)13-23-19-9-8-18(12-16(19)7-10-20(23)24)22-21(25)17-6-4-5-15(3)11-17/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVNKIDLAARSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)

![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)

![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)